molecular formula C11H12O2 B14130792 4-(4-Methoxyphenyl)but-3-yn-2-ol CAS No. 111887-18-4

4-(4-Methoxyphenyl)but-3-yn-2-ol

Cat. No.: B14130792
CAS No.: 111887-18-4
M. Wt: 176.21 g/mol
InChI Key: SEPVVYYGLVIZMG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)but-3-yn-2-ol (CAS 111887-18-4) is an aryl alkyne derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. This compound is characterized as a yellow solid with a melting point of 46 to 50 °C . It is a member of the terminal arylalkynes, a class of compounds that serve as important intermediates in organic synthesis . Compounds of this type are typically prepared via a Sonogashira-Hagihara coupling reaction, which involves reacting an aryl halide with a protected acetylene like 2-methylbut-3-yn-2-ol, followed by deprotection . This makes them valuable building blocks for constructing more complex molecular architectures, particularly diarylalkynes, which have significant applications in materials science . The product must be stored sealed in a dry environment at room temperature. This chemical is intended for research purposes only and is not approved for use in humans or veterinary applications.

Properties

CAS No.

111887-18-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,1-2H3

InChI Key

SEPVVYYGLVIZMG-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=C(C=C1)OC)O

Origin of Product

United States

Synthetic Methodologies for 4 4 Methoxyphenyl but 3 Yn 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orgamazonaws.com For 4-(4-methoxyphenyl)but-3-yn-2-ol, the most logical disconnection is at the C-C bond between the phenyl ring and the alkyne. This leads to two key synthons: a nucleophilic 4-methoxyphenyl (B3050149) anion and an electrophilic but-3-yn-2-ol cation, or more practically, an electrophilic 4-methoxyphenyl species and a nucleophilic but-3-yn-2-ol anion.

This retrosynthetic approach points towards a cross-coupling reaction as a primary synthetic strategy, where a bond is formed between an aryl group and an alkynyl group. The most prominent and widely used reaction for this purpose is the Sonogashira-Hagihara coupling. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.govrsc.org

Sonogashira-Hagihara Coupling with Aryl Halides and Terminal Alkynes

The Sonogashira-Hagihara reaction is a cornerstone for the synthesis of this compound. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne, in this case, 3-butyn-2-ol, with an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole (B123540), in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov The reaction is typically carried out in the presence of a base, often an amine, which also serves as the solvent. wikipedia.org

A typical procedure involves reacting 4-bromoanisole with 2-methylbut-3-yn-2-ol (a protected form of 3-butyn-2-ol) in diethylamine, using a catalytic system of palladium(II) acetate (B1210297), triphenylphosphine (B44618), and copper(I) iodide. nih.gov Following the coupling reaction, a deprotection step is necessary to remove the protecting group from the alkyne, yielding the final product. nih.govresearchgate.net

The efficiency of the Sonogashira-Hagihara coupling is highly dependent on the chosen catalyst system. researchgate.netnih.gov Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgnih.gov While Pd(PPh₃)₄ is a common choice, Pd(OAc)₂ can also be effective, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (PPh₃). libretexts.orgnih.gov The role of the phosphine ligand is to stabilize the palladium(0) species, which is the active catalyst in the reaction cycle. libretexts.org

Copper(I) iodide (CuI) is the most frequently used co-catalyst. nih.govacs.org It facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. acs.org The optimization of the catalyst loading is crucial for achieving high yields and minimizing side reactions.

Catalyst ComponentTypical RoleCommon Examples
Palladium CatalystPrimary catalyst for C-C bond formationPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgnih.govrsc.org
Copper Co-catalystFacilitates alkyne activationCuI nih.govacs.org
LigandStabilizes the palladium catalystPPh₃, AsPh₃ libretexts.orgacs.orglucp.net

The choice of solvent and ligand significantly impacts the outcome of the Sonogashira coupling. nih.govacs.org The solvent must be able to dissolve the various components of the reaction mixture, including the aryl halide, the alkyne, the catalysts, and the base. lucp.net Amines, such as triethylamine (B128534) or diethylamine, are often used as both the solvent and the base, serving to neutralize the hydrogen halide formed during the reaction. wikipedia.orgnih.gov Other solvents like dimethylformamide (DMF) and toluene (B28343) have also been employed. lucp.net The polarity of the solvent can influence the reaction rate and yield. lucp.net

The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. libretexts.org Triphenylphosphine is a widely used ligand. nih.govacs.org The nature of the ligand, including its steric and electronic properties, can affect the rate of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination. libretexts.org

SolventBaseLigandObservations
DiethylamineDiethylamineTriphenylphosphineA common and effective system for the synthesis of related compounds. nih.gov
TriethylamineTriethylamineTriphenylphosphineFrequently used, acting as both solvent and base. nih.gov
TolueneTriethylamineTriphenylphosphineA non-polar aprotic solvent option. lucp.net
DMFTriethylamineTriphenylphosphineA polar aprotic solvent that can sometimes slow the reaction. lucp.net

Other Palladium-Mediated Alkynylation Strategies

While the Sonogashira-Hagihara coupling is the most prevalent method, other palladium-mediated alkynylation strategies exist. These can include variations of the Sonogashira reaction that are copper-free or employ different ligands and reaction conditions. libretexts.org Additionally, methods like the palladium-catalyzed redox-relay Heck alkynylation of alkenols can be used to form propargylic stereocenters, though this is a more complex approach. nih.gov Research into palladium-catalyzed hydrocarbonylation of propargylic alcohols also presents alternative pathways for their functionalization. nih.govrsc.org

Classical Propargylic Alcohol Synthesis

The classical method for synthesizing propargylic alcohols involves the addition of a terminal alkyne to an aldehyde or ketone. rsc.orgorganic-chemistry.org In the context of this compound, this would involve the reaction of the lithium or Grignard reagent of 4-ethynylanisole (B14333) with acetaldehyde. However, this approach requires the pre-synthesis of 4-ethynylanisole, which is often prepared from 4-bromoanisole via a Sonogashira coupling with a protected acetylene (B1199291), followed by deprotection. nih.govresearchgate.net

Another classical approach is the addition of formaldehyde (B43269) to acetylene to produce propargyl alcohol, which can then be further functionalized. wikipedia.orggoogle.com However, for the specific target molecule, direct alkynylation of an aryl halide is generally more efficient and convergent.

Acetylide Additions to Carbonyl Compounds

The addition of acetylide anions to carbonyl compounds stands as one of the most direct and widely utilized methods for the formation of propargylic alcohols. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of a terminal alkyne's conjugate base (an acetylide) on the electrophilic carbon of an aldehyde or ketone. libretexts.org For the synthesis of this compound, this can be achieved through two primary pathways: the reaction of the lithium or sodium salt of 4-ethynylanisole with acetaldehyde, or the reaction of a metallated propyne (B1212725) with 4-methoxybenzaldehyde.

The generation of the acetylide is typically accomplished by treating the terminal alkyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium. masterorganicchemistry.com The resulting acetylide is a potent nucleophile that readily adds to the carbonyl group, forming an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final propargylic alcohol. libretexts.org This method is highly effective for creating carbon-carbon bonds and works best with unhindered electrophiles like primary alkyl halides and simple aldehydes. masterorganicchemistry.com

The reaction of acetylide anions with aldehydes and ketones provides a direct route to propargyl alcohols. libretexts.org The general scheme involves the deprotonation of a terminal alkyne followed by nucleophilic attack on the carbonyl carbon.

Table 1: Examples of Acetylide Addition for Propargylic Alcohol Synthesis

Alkyne Carbonyl Compound Base Solvent Product
Phenylacetylene Benzaldehyde n-BuLi THF 1,3-Diphenylprop-2-yn-1-ol
1-Hexyne Butyraldehyde NaNH₂ liq. NH₃ 4-Decyn-5-ol
4-Ethynylanisole Acetaldehyde n-BuLi THF This compound

This table presents representative examples of the acetylide addition reaction. The specific conditions for the synthesis of this compound are based on general procedures for this reaction type.

Reduction of Corresponding Propargylic Ketones (Ynones)

An alternative and equally important route to this compound is the reduction of the corresponding α,β-alkynyl ketone, or ynone, which in this case is 4-(4-methoxyphenyl)but-3-yn-2-one. This method is particularly useful when the ynone is readily accessible, for instance, through the oxidation of the target alcohol or via Sonogashira coupling of an acyl chloride with a terminal alkyne.

The reduction of the carbonyl group in an ynone to a hydroxyl group can be accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The choice of reagent can influence the selectivity of the reaction, especially if other reducible functional groups are present in the molecule. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and will selectively reduce the ketone in the presence of esters or amides. The reduction of ynones is a fundamental process for accessing propargylic alcohols. acs.org

Table 2: Reagents for the Reduction of Ynones

Ynone Substrate Reducing Agent Solvent Product
1-Phenyl-2-propyn-1-one NaBH₄ Methanol 1-Phenyl-2-propyn-1-ol
1,4-Diphenylbut-2-yn-1,4-dione LiAlH₄ Diethyl Ether 1,4-Diphenylbut-2-yne-1,4-diol

This table provides examples of reducing agents used for the synthesis of propargylic alcohols from the corresponding ynones. The conditions for the reduction of 4-(4-methoxyphenyl)but-3-yn-2-one are based on general laboratory procedures.

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of propargylic alcohols is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. For this compound, which contains a single stereocenter at the alcohol-bearing carbon, enantioselective synthesis allows for the preparation of either the (R) or (S) enantiomer in high purity.

Chiral Auxiliaries and Catalysts in Propargylic Alcohol Formation

The enantioselective addition of terminal alkynes to aldehydes can be achieved through the use of chiral catalysts or by employing a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed.

In the context of propargylic alcohol synthesis, chiral ligands are often used in conjunction with a metal, such as zinc or indium, to form a chiral catalyst. organic-chemistry.org This catalyst then coordinates to both the alkyne and the aldehyde, creating a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org Ligands such as (+)-N-methylephedrine and BINOL have proven to be highly effective in promoting the asymmetric addition of alkynes to aldehydes with high enantioselectivity. organic-chemistry.org For instance, the combination of Zn(OTf)₂ and (+)-N-methylephedrine is a well-established catalytic system for this purpose. organic-chemistry.org

Table 3: Chiral Catalysts for Asymmetric Alkyne Addition

Ligand/Auxiliary Metal Alkyne Aldehyde Enantiomeric Excess (ee)
(+)-N-Methylephedrine Zn(OTf)₂ Phenylacetylene Benzaldehyde >95%
(R)-BINOL In(III) 1-Hexyne Isobutyraldehyde up to 98%

This table showcases common chiral ligands and auxiliaries used to induce stereoselectivity in the synthesis of propargylic alcohols. The reported ee values are based on literature precedents for similar substrates.

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ynone, 4-(4-methoxyphenyl)but-3-yn-2-one, provides another powerful strategy for accessing enantiomerically enriched this compound. ias.ac.in This approach involves the use of chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

One of the most successful methods for asymmetric ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) source. This method is known for its high enantioselectivity across a wide range of ketones. Another prominent method is asymmetric transfer hydrogenation, often employing a ruthenium catalyst with a chiral diamine ligand and a hydrogen donor like isopropanol (B130326) or formic acid. nih.gov These techniques can deliver the desired enantiomer of the propargylic alcohol in high yield and with excellent enantiomeric excess. acs.orgdicp.ac.cn

Table 4: Methods for Asymmetric Reduction of Ynones

Ynone Substrate Method/Catalyst Hydrogen Source Enantiomeric Excess (ee)
Acetophenone CBS Reduction (S-catalyst) BH₃·THF >97% (R-alcohol)
1-Phenyl-2-propyn-1-one Ru(II)-TsDPEN HCOOH/NEt₃ up to 99%

This table illustrates established methods for the asymmetric reduction of ketones, which are applicable to the synthesis of chiral this compound. The ee for the target substrate is a prediction based on the high efficiency of these methods with analogous compounds.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Atom Economy

When evaluating the different synthetic routes to this compound, it is essential to consider not only the chemical yield but also the selectivity and atom economy of each method.

Acetylide Addition: This method is often high-yielding and operationally simple. Its atom economy can be quite high, especially when the acetylide is generated catalytically. acs.orgacs.org However, in its basic form, it does not provide stereocontrol, leading to a racemic mixture of the product. Achieving enantioselectivity requires the use of stoichiometric chiral auxiliaries or catalytic amounts of a chiral ligand, which can add to the cost and complexity of the synthesis. researchgate.net

Stereoselective Synthesis: Both catalytic asymmetric addition and asymmetric reduction can provide high levels of enantioselectivity. researchgate.net Catalytic methods are generally preferred over the use of stoichiometric chiral auxiliaries due to better atom economy and the ability to recycle the chiral source. acs.org The choice between asymmetric addition and asymmetric reduction may depend on the availability and cost of the starting materials (alkyne and aldehyde vs. ynone) and the desired enantiomer.

Table 5: Comparison of Synthetic Strategies

Synthetic Route Typical Yield Stereoselectivity Atom Economy Key Advantages Key Disadvantages
Acetylide Addition (racemic) High None Good to Excellent Direct, high-yielding Produces racemate
Ynone Reduction (racemic) High None Excellent (reduction step) High-yielding, clean reaction Requires synthesis of ynone
Asymmetric Acetylide Addition Good to High High (catalytic) Good Direct access to enantiopure product Requires chiral catalyst/ligand

Advanced Spectroscopic and Computational Characterization of 4 4 Methoxyphenyl but 3 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a detailed map of the atomic connectivity and spatial arrangement of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol can be constructed.

¹H and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra provide the fundamental information for identifying the chemical environments of the hydrogen and carbon atoms within the molecule. The spectra for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol were recorded in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively. rsc.org

The ¹H NMR spectrum exhibits distinct signals corresponding to each unique proton environment. The aromatic protons on the methoxyphenyl ring appear as two distinct signals, consistent with a para-substituted benzene ring. The methoxy (B1213986) group protons appear as a sharp singlet, and the two methyl groups attached to the carbinol carbon are equivalent, presenting as a single intense singlet. The hydroxyl proton is also observed as a singlet. rsc.org

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. This includes the carbons of the aromatic ring, the methoxy carbon, the two carbons of the alkyne group, the tertiary carbinol carbon, and the equivalent methyl carbons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35–7.33 m 2H Ar-H (protons ortho to alkyne)
6.81 d, J = 8.7 Hz 2H Ar-H (protons ortho to -OCH₃)
3.78 s 3H -OCH₃
2.51 s 1H -OH

Table 2: ¹³C NMR Spectroscopic Data for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol in CDCl₃ rsc.org

Chemical Shift (δ) ppm Assignment
159.4 Ar-C (-OCH₃)
133.0 Ar-C (alkyne-substituted)
114.8 Ar-CH
113.8 Ar-CH
92.4 Ar-C≡C-
81.9 Ar-C≡C-
65.5 -C(OH)(CH₃)₂
55.2 -OCH₃

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific 2D NMR spectra for this compound are not widely published, these techniques are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, a COSY spectrum would show a cross-peak between the aromatic protons at 7.34 ppm and 6.81 ppm, confirming their ortho relationship on the benzene ring. Other protons, being isolated singlets, would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for instance:

The proton signal at 3.78 ppm would correlate to the carbon signal at 55.2 ppm (-OCH₃).

The aromatic proton signals (7.34 and 6.81 ppm) would correlate with their respective aromatic CH carbon signals (133.0 and 113.8 ppm).

The methyl proton singlet at 1.60 ppm would correlate to the methyl carbon signal at 31.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations) and is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this structure would include:

Correlations from the methyl protons (1.60 ppm) to the quaternary carbinol carbon (65.5 ppm) and the adjacent alkyne carbon (81.9 ppm).

Correlations from the methoxy protons (3.78 ppm) to the aromatic carbon at 159.4 ppm.

Correlations from the aromatic protons ortho to the alkyne (7.34 ppm) to the alkyne carbon at 92.4 ppm, confirming the connection of the aromatic ring to the butynol chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the methoxy protons (3.78 ppm) and the aromatic protons on the ortho positions (6.81 ppm), confirming their spatial proximity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The Infrared (IR) spectrum of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol would display several characteristic absorption bands. A strong, broad band would be expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. The C≡C triple bond stretch, characteristic of an internal alkyne, would appear as a weak to medium band in the 2260-2100 cm⁻¹ region. Strong absorptions corresponding to the aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹. Additionally, a strong band for the C-O stretch of the aryl ether would be present in the 1260-1200 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol

Frequency Range (cm⁻¹) Vibration Functional Group
3600–3200 (broad) O–H stretch Tertiary Alcohol
3100–3000 C–H stretch Aromatic
2980–2850 C–H stretch Aliphatic (CH₃)
2260–2100 (weak) C≡C stretch Internal Alkyne
1600–1585, 1500–1400 C=C stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol is C₁₂H₁₄O₂, giving it a molecular weight of 190.24 g/mol . nih.govchemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 190. The fragmentation pattern for this tertiary alcohol would likely be dominated by alpha-cleavage. A prominent peak would be expected at m/z = 175, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable oxonium ion. Another possible fragmentation pathway is the dehydration of the molecular ion, leading to a peak at m/z = 172 (M-18). Further fragmentation of the aromatic portion could also occur.

Table 4: Expected Key Ions in the Mass Spectrum of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol

m/z Ion Fragmentation Pathway
190 [C₁₂H₁₄O₂]⁺ Molecular Ion (M⁺)
175 [M - CH₃]⁺ Loss of a methyl radical

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study was conducted on 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. nih.gov

The compound crystallizes in the orthorhombic space group Pbca. The analysis revealed that the molecule has a nearly coplanar arrangement that includes the aromatic ring, the ether oxygen atom, and the C≡C-C group. nih.gov

Determination of Molecular Conformation and Stereochemistry

The crystal structure confirms the connectivity established by NMR and MS. The methoxy group's methyl is slightly distorted from the plane of the aromatic ring. In the crystal lattice, molecules are linked into one-dimensional strands running parallel to the b-axis through O-H···O hydrogen bonds, where the hydroxyl group acts as both a hydrogen bond donor and acceptor. nih.gov

These strands are further stabilized by weak C-H···π interactions between an aryl C-H bond and the π-system of an adjacent aromatic ring. Different strands are connected through weaker C-H···π interactions involving a methyl C-H and the π-system of the alkyne bond, leading to the formation of zigzag layers. nih.gov

Table 5: Crystal Data and Structure Refinement for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol nih.gov

Parameter Value
Chemical formula C₁₂H₁₄O₂
Molar mass 190.23 g/mol
Crystal system Orthorhombic
Space group Pbca
a (Å) 16.0390 (13)
b (Å) 5.8399 (5)
c (Å) 22.5298 (19)
V (ų) 2110.3 (3)
Z 8

Analysis of Hydrogen Bonding and Crystal Packing Motifs

The crystal structure of derivatives of 4-(4-methoxyphenyl)but-3-yn-2-ol reveals a sophisticated network of intermolecular interactions that dictate the molecular packing. A detailed analysis of the closely related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, provides significant insight into these motifs. This derivative crystallizes in the orthorhombic space group Pbca, with a molecular structure characterized by a nearly coplanar arrangement of the aromatic ring, the C≡C—C group, and the ether oxygen atom. researchgate.netnih.gov

The primary organizing force in the crystal lattice is a classic O—H⋯O hydrogen bond. In this motif, the hydroxyl group's oxygen atom acts as both a hydrogen-bond donor and acceptor, linking molecules into one-dimensional strands that propagate parallel to the b-axis of the unit cell. nih.gov

Beyond this primary hydrogen bonding, the crystal packing is further stabilized by a series of weaker interactions. These include (aryl)C—H⋯π(aryl) contacts, where a hydrogen atom from an aromatic ring interacts with the π-electron system of an adjacent ring. nih.gov Additionally, (methyl)C—H⋯π(acetylene) interactions are observed, connecting different strands. This intricate network of hydrogen bonds and C—H⋯π contacts results in the formation of zigzag layers parallel to the ab plane. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. researchgate.net
ParameterValue
Empirical FormulaC₁₂H₁₄O₂
Formula Weight190.23
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)16.0390 (13)
b (Å)5.8399 (5)
c (Å)22.5298 (19)
Volume (ų)2110.3 (3)
Z8
Temperature (K)153
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.037
wR(F²) (all data)0.114

Computational Chemistry and Molecular Modeling

To complement experimental data, computational chemistry and molecular modeling serve as powerful tools for investigating the properties of this compound at an atomic level. These methods provide deep insights into electronic structure, conformational preferences, and the nature of intermolecular forces.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations, typically employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict a wide range of properties. nih.govekb.eg

These calculations provide detailed information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's electronic stability and reactivity. Furthermore, DFT is employed to compute harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. wisc.eduscirp.org

The flexibility of the butynol side chain in this compound allows for the existence of multiple conformations, or rotamers, which arise from rotation around single bonds. lumenlearning.com Conformational analysis is the study of the energetics of these different spatial arrangements. maricopa.edu

By systematically rotating dihedral angles and calculating the corresponding potential energy, a potential energy surface (PES) can be mapped. youtube.com This map reveals the energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. youtube.com Staggered conformations are typically found at energy minima, while eclipsed conformations represent energy maxima due to torsional and steric strain. maricopa.edu Understanding the relative energies and populations of different conformers is crucial for interpreting spectroscopic data and predicting the molecule's behavior in different environments.

A key application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental results. Using the optimized molecular geometries obtained from DFT calculations, it is possible to predict various spectroscopic data with a high degree of accuracy. researchgate.netacs.org

For instance, Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). iaea.org Similarly, the vibrational frequencies and intensities calculated via DFT can be used to generate theoretical IR and Raman spectra. cmu.edu Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Vis spectra. ekb.eg The close agreement often found between theoretical and experimental values validates the computational model and aids in the definitive structural characterization of the molecule. acs.org

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

Derivatization and Application of 4 4 Methoxyphenyl but 3 Yn 2 Ol As a Synthetic Building Block

Synthesis of Complex Organic Molecules

As a readily available intermediate, 4-(4-Methoxyphenyl)but-3-yn-2-ol is a key starting material for constructing a range of complex organic structures, including functionalized building blocks and heterocyclic systems.

Precursor for Arylalkynes and other Functionalized Building Blocks

While terminal arylalkynes are valuable in materials science and organic synthesis, the primary documented use of this compound is in its conversion to other functionalized, non-alkyne building blocks. nih.govresearchgate.net Through targeted reactions, its core structure is modified to introduce new functional groups, creating intermediates for various applications.

Key transformations include:

Ketone Formation: The compound can be oxidized to yield 4-(4-methoxyphenyl)butan-2-one, which serves as a crucial intermediate in applications such as flow chemistry.

Amine Synthesis: It can be reacted with amines, such as methylamine, to form products like 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine. This resulting amine is a precursor for molecules with potential anticancer properties.

These conversions highlight the compound's role in generating diverse molecular scaffolds beyond simple arylalkynes.

Incorporation into Heterocyclic Scaffolds

The chemical reactivity of this compound makes it a suitable substrate for constructing heterocyclic rings, which are core components of many biologically active molecules. One notable application is in the synthesis of triazole derivatives. The compound is utilized in selenium-mediated one-pot syntheses to produce organoselanyl-triazoles, demonstrating its utility in creating complex, atom-diverse ring systems. The presence of the methoxy (B1213986) group on the phenyl ring has been noted to improve reaction yields in triazole synthesis by enhancing the stability of reaction intermediates.

Role in Methodological Organic Synthesis Development

The unique structure of this compound also makes it a valuable tool for developing and testing new synthetic methods in organic chemistry.

As a Substrate for Novel Catalytic Reactions

The compound has been employed as a substrate in the development of new catalytic processes. Its participation in a selenium-mediated one-pot synthesis of organoselanyl-triazoles showcases its utility in testing novel, efficient catalytic systems that can construct complex molecules in a single step. The reactivity of its alkyne and alcohol groups allows it to engage in various transformations, including oxidation and reduction, making it a versatile test substrate.

Reaction TypeProduct ClassSignificance
OxidationKetonesIntermediate for flow chemistry.
AminationAminesPrecursors for anticancer agents.
CycloadditionTriazolesSelenium-mediated one-pot synthesis.

Investigation of Stereo- and Regioselectivity

While the structure of this compound contains a chiral center at the carbon bearing the hydroxyl group, detailed studies focusing specifically on the stereo- and regioselectivity of its reactions are not extensively documented in the literature. However, its reduced form, (E)-4-(4-methoxyphenyl)but-3-en-2-ol, has been the subject of enzymatic kinetic resolution to separate its enantiomers, which are then used as chiral building blocks in stereoselective synthesis. researchgate.net This downstream application underscores the importance of stereochemistry in molecules derived from this scaffold.

Potential in Advanced Materials Science Research

The inherent functionalities of this compound make it a valuable precursor in materials science. The alkyne group is a key functional group for Sonogashira coupling reactions, a cornerstone in the synthesis of conjugated organic materials. Furthermore, the hydroxyl group offers a site for esterification or etherification, allowing for the attachment of other functional moieties or for tuning the solubility and processing characteristics of derived materials.

Building Block for Optoelectronic Materials

While direct applications of this compound in optoelectronic devices are not extensively documented, its primary role is as a key intermediate in the synthesis of terminal arylalkynes, which are fundamental components of many optoelectronic materials. researchgate.netnih.gov The deprotection of the hydroxyl group in the related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, yields 4-ethynylanisole (B14333), a terminal alkyne that can be readily incorporated into larger conjugated systems. researchgate.netnih.gov These extended π-systems are the basis for materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methoxyphenyl group in the parent compound is an electron-donating group, which can influence the electronic properties of the resulting materials, potentially enhancing their performance in optoelectronic applications. The general strategy involves the use of the derived terminal alkyne in palladium-catalyzed cross-coupling reactions to construct complex conjugated molecules with tailored electronic and optical properties.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
IUPAC Name This compound
CAS Number 111887-18-4

Properties of this compound.

Precursor for Polymeric Systems

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a modifiable hydroxyl group, makes it a promising precursor for various polymeric systems. The alkyne functionality can participate in a range of polymerization reactions, including addition polymerization and cyclotrimerization, to form highly cross-linked and thermally stable polymers.

Moreover, the hydroxyl group can be utilized to introduce other polymerizable functionalities or to create block copolymers with distinct properties. For instance, esterification of the hydroxyl group with acrylic acid would yield a monomer that can undergo free-radical polymerization. While specific polymers based solely on this compound are not widely reported, the fundamental reactivity of its functional groups suggests its potential in creating novel polymers with applications in areas such as high-performance coatings, thermosetting resins, and as matrices for composite materials.

Ligand Synthesis in Coordination Chemistry

In the field of coordination chemistry, this compound can serve as a valuable scaffold for the synthesis of novel ligands. The hydroxyl group can be readily converted into other donor atoms, such as nitrogen or sulfur, through established synthetic routes. For example, reaction with a suitable amine could introduce a chelating diamine functionality.

Future Research Directions and Emerging Opportunities for 4 4 Methoxyphenyl but 3 Yn 2 Ol

Development of More Efficient and Sustainable Synthetic Pathways

The evolution of chemical synthesis is increasingly driven by the need for processes that are not only high-yielding but also environmentally responsible. For 4-(4-methoxyphenyl)but-3-yn-2-ol, future research is poised to shift from conventional synthetic routes to more sustainable alternatives. Key areas of advancement are expected in the adoption of greener solvents, waste minimization, and the use of renewable starting materials.

A significant area for development is the application of process intensification techniques like flow chemistry. Continuous-flow reactors provide superior control over reaction parameters, enhance safety, and allow for seamless scalability. Adapting the synthesis of this compound to a flow process could involve the continuous addition of an organometallic reagent to 4-methoxybenzaldehyde, followed by a reaction with an acetylene (B1199291) source.

Furthermore, the principles of green chemistry will increasingly influence the choice of reagents and catalysts. A primary objective is the substitution of stoichiometric reagents with catalytic alternatives. For instance, the development of catalytic enantioselective alkynylation of aldehydes would offer a more atom-economical pathway to chiral this compound, thereby reducing the reliance on chiral auxiliaries or resolution techniques.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantages
Flow Chemistry Enhanced safety, improved scalability, precise process control.
Biocatalysis High selectivity under mild conditions, utilization of renewable enzymes.
Catalytic Enantioselective Alkynylation High atom economy, direct synthesis of enantiomerically pure products.

Exploration of Novel Catalytic Transformations and Selectivity Control

The inherent reactivity of the propargyl alcohol functional group in this compound makes it a valuable substrate for a wide array of catalytic transformations. Future investigations will likely uncover new catalytic systems that can harness this reactivity in innovative ways, with a particular focus on achieving high levels of selectivity.

A key research frontier will be the design of novel catalysts for the asymmetric Meyer-Schuster and Rupe rearrangements of this alcohol. While these are established reactions, controlling their enantioselectivity remains a significant challenge. The creation of new chiral transition metal complexes or organocatalysts could provide a breakthrough, enabling the synthesis of valuable chiral α,β-unsaturated ketones and aldehydes.

Another promising research avenue is the application of this compound in transition metal-catalyzed cross-coupling reactions. The terminal alkyne readily engages in reactions such as Sonogashira and Suzuki couplings, facilitating the introduction of diverse molecular fragments. Future work will likely concentrate on developing catalysts that can perform these transformations under milder conditions and with a broader range of substrates.

Advanced Computational Predictions for Reactivity and Material Properties

Computational chemistry is set to become an indispensable tool in directing the experimental study of this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), can offer profound insights into the compound's electronic structure, reactivity, and potential for use in new materials.

Future computational work will likely concentrate on predicting the outcomes of catalytic reactions involving this compound. By modeling the transition states of various reaction pathways, researchers can gain a more detailed understanding of the factors governing selectivity. This knowledge will be instrumental in the rational design of more effective catalysts and optimized reaction conditions.

In the domain of materials science, computational modeling will be employed to forecast the properties of polymers and other materials derived from this compound. For example, theoretical calculations can estimate key electronic properties such as band gaps and charge mobility in conjugated polymers that incorporate this molecular building block. This will enable the in silico design of materials with customized characteristics for applications in organic electronics.

Integration into Supramolecular Assemblies and Nanostructures

The self-assembly of molecules into well-ordered supramolecular structures is a cornerstone of nanoscience. The hydroxyl group and the aromatic ring of this compound serve as sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the formation of these assemblies.

Forthcoming research will delve into the incorporation of this compound and its derivatives into a variety of supramolecular architectures, including gels, liquid crystals, and nanotubes. By strategically modifying the molecular structure, it should be possible to control the morphology and functional properties of the resulting nanostructures. For instance, the attachment of long alkyl chains could be used to induce the formation of lyotropic liquid crystalline phases.

The terminal alkyne also provides a versatile handle for the covalent modification of surfaces and nanoparticles. Through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, this compound can be anchored to surfaces. This enables the creation of functionalized materials with tailored properties, including modified wettability and biocompatibility.

Design and Synthesis of Advanced Functional Molecules Leveraging the Compound's Architecture

The distinctive structural attributes of this compound make it a highly attractive building block for the synthesis of complex and functional molecules. The combination of a chiral center, a reactive alkyne, and an electron-rich aromatic ring offers a versatile platform for constructing a broad spectrum of molecular designs.

A significant area of potential lies in the synthesis of novel pharmaceutical agents. The propargyl alcohol motif is present in numerous biologically active natural products and synthetic drugs. By utilizing this compound as a starting material, medicinal chemists can potentially develop new drug candidates with enhanced efficacy and selectivity.

Another exciting direction is the creation of new materials for organic electronics. The methoxyphenyl group acts as an electron-donating substituent that can be incorporated into conjugated systems to fine-tune their electronic properties. The polymerization or co-polymerization of derivatives of this compound could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 2: Potential Applications of Functional Molecules Derived from this compound

Functional Molecule Class Potential Application Key Structural Feature Leveraged
Chiral Ligands Asymmetric Catalysis Chirality of the secondary alcohol
Biologically Active Compounds Pharmaceuticals Propargyl alcohol moiety
Conjugated Polymers Organic Electronics Methoxyphenyl-substituted alkyne

Q & A

Basic: How can the crystal structure of 4-(4-Methoxyphenyl)but-3-yn-2-ol be accurately determined using X-ray diffraction?

Methodological Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination, leveraging Patterson or dual-space algorithms .
  • Refinement : Iteratively refine atomic positions and displacement parameters using SHELXL. Apply restraints for disordered regions (e.g., methoxy groups) and validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Basic: What synthetic routes are optimal for preparing this compound with high regioselectivity?

Methodological Answer:
A Sonogashira coupling-based strategy is effective:

Alkyne Precursor : React 4-iodoanisole with propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (1:1) at 60°C for 12 hours.

Protection/Deprotection : Use TMS-protected intermediates (e.g., 1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol) to prevent side reactions, followed by TBAF-mediated deprotection .

Purification : Isolate via column chromatography (hexane/EtOAc 4:1) and confirm purity by GC-MS (>98%) .

Advanced: How can computational methods resolve discrepancies between experimental NMR and X-ray data for this compound?

Methodological Answer:
Discrepancies (e.g., bond lengths/conformations) arise from dynamic effects in solution vs. solid-state rigidity. Mitigate via:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with crystallographic data.
  • NMR Shift Prediction : Use software (e.g., ACD/Labs or Gaussian) to simulate NMR spectra, accounting for solvent effects (DMSO-d₆ or CDCl₃).
  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange broadening .

Advanced: What strategies optimize the refinement of twinned or low-resolution crystal data for this compound?

Methodological Answer:
For twinned crystals:

  • Twin Law Identification : Use PLATON or CELL_NOW to detect twin domains (e.g., rotational twinning).
  • HKLF5 Format in SHELXL : Refine twin fractions iteratively while applying restraints to anisotropic displacement parameters (ADPs).
    For low-resolution data (d > 1.0 Å):
  • Torsion Angle Restraints : Constrain aromatic rings and alkyne moieties to ideal geometries.
  • Density Modification : Apply solvent flattening in programs like PHENIX to improve electron density maps .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Conditions : Store samples at 4°C (dark), 25°C/60% RH, and 40°C/75% RH for 1–6 months.
  • Analytical Monitoring : Use HPLC-PDA (C18 column, MeCN/H₂O gradient) to track degradation products (e.g., oxidation of the alkyne or methoxy group).
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life. Optimal storage: inert atmosphere (Ar) at –20°C in amber vials .

Advanced: What mechanistic insights explain the compound’s reactivity in transition-metal-catalyzed cyclization reactions?

Methodological Answer:
The alkyne moiety acts as a linchpin for cyclization:

  • Pd-Catalyzed Cycloaddition : The terminal alkyne undergoes oxidative coupling with aryl halides, forming a six-membered palladacycle intermediate.
  • Kinetic Isotope Effect (KIE) Studies : Use deuterated analogs to probe rate-determining steps (e.g., C–H activation vs. reductive elimination).
  • In Situ FTIR Monitoring : Track alkyne consumption and intermediate formation (e.g., vinylpalladium species) .

Basic: What spectroscopic techniques are critical for confirming the identity of this compound?

Methodological Answer:
Combine multiple methods:

  • FTIR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O–H stretch (~3200–3600 cm⁻¹).
  • ¹³C NMR : Identify quaternary carbons (δ 80–100 ppm for sp-hybridized alkyne carbons).
  • High-Resolution MS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calc. for C₁₁H₁₂O₂: 176.0837) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may stem from impurity profiles or assay conditions:

  • HPLC-PDA Purity Checks : Ensure >95% purity and quantify trace solvents (e.g., residual Pd).
  • Dose-Response Reproducibility : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized O₂ levels (5% CO₂).
  • Meta-Analysis : Compare data using platforms like PubChem BioAssay, filtering by assay type (e.g., IC₅₀ vs. EC₅₀) .

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